Clomipramine D3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

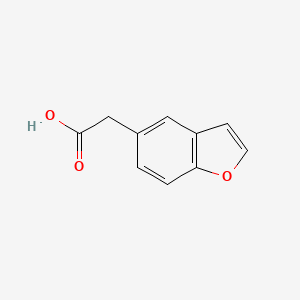

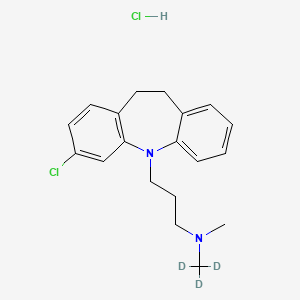

Clomipramine D3 (hydrochloride) is an analytical reference standard . It is a tricyclic antidepressant used for the treatment of obsessive-compulsive disorder . It is intended for use as an internal standard for the quantification of clomipramine .

Synthesis Analysis

Clomipramine and its active metabolite N-desmethyl Clomipramine can be quantified in human plasma using a liquid chromatography-positive electrospray ionization-tandem mass spectrometry (LC-MS/MS) method . A synthetic method of clomipramine hydrochloride intermediate involves the addition of N-acetyliminodibenzyl and salt of wormwood in a reaction flask .Molecular Structure Analysis

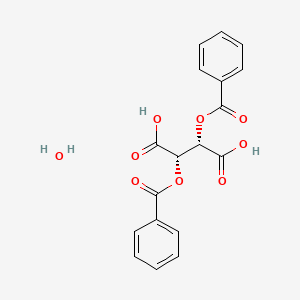

The molecular formula of Clomipramine D3 (hydrochloride) is C19H24Cl2N2 . The InChI code is InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; .Chemical Reactions Analysis

Clomipramine and its active metabolite N-desmethyl Clomipramine can be quantified in human plasma using a liquid chromatography-positive electrospray ionization-tandem mass spectrometry (LC-MS/MS) method .Physical And Chemical Properties Analysis

The molecular weight of Clomipramine D3 (hydrochloride) is 354.3 g/mol . It is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 0.5 mg/ml) .Scientific Research Applications

Improved Pharmacokinetic and Pharmacodynamic Profile

Clomipramine-d3 is used in research to study the effects of deuteration on the pharmacokinetic and pharmacodynamic profiles of tricyclic antidepressants . Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .

Study of Metabolically Active Site-Selective Deuteration

Clomipramine-d3 is used to demonstrate a concept that metabolically active, site-selective deuteration can be beneficial for improving the pharmacokinetic and pharmacodynamic profiles of tricyclic antidepressants .

Research on Antidepressant Behavior

The antidepressant behavior of deuterated tricyclic antidepressants, including Clomipramine-d3, is evaluated using the forced swim test (FST) and tail suspension test (TST) .

Synaptosomal Reuptake Studies

Clomipramine-d3 is used in synaptosomal reuptake studies, which indicated marked inhibition of the reuptake mechanism of serotonin (5-HT) and norepinephrine .

Formulation of Orodispersible Tablets

Clomipramine-d3 is used in the formulation of orodispersible tablets that immediately enable the drug to enter the bloodstream and bypass systemic portal circulation to improve its bioavailability .

Evaluation of Natural Superdisintegrants

Clomipramine-d3 is used in the evaluation of natural superdisintegrants, such as Plantago ovata mucilage, in the formulation of orodispersible tablets .

Safety And Hazards

Future Directions

Clomipramine is used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder . It is also used off-label to treat patients with depression, anxiety, treatment-resistant depression, cataplexy syndrome, insomnia, neuropathic pain, chronic pain, body dysmorphic disorder, panic disorder, premature ejaculation, pediatric nocturnal enuresis, and trichotillomania .

properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clomipramine-D3 Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)